Probenecid-Glucuronid

Übersicht

Beschreibung

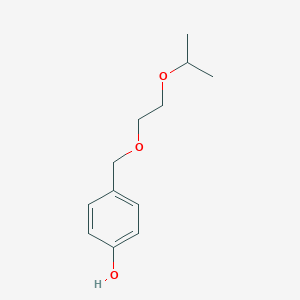

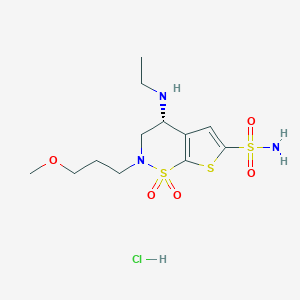

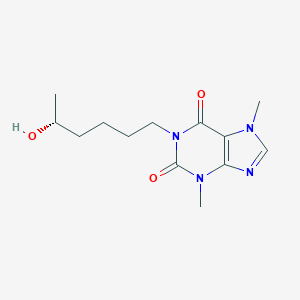

(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as (2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C₁₉H₂₇NO₁₀S and its molecular weight is 461.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung der Glucuronid-Konjugation

Probenecid-Glucuronid wurde als Hemmer der Glucuronid-Konjugation von Resveratrol gefunden, einem natürlich vorkommenden Antioxidans mit therapeutischem Potenzial zur Prävention und Behandlung von neoplastischen Erkrankungen und anderen menschlichen Störungen . Diese Hemmung könnte möglicherweise die systemische Exposition gegenüber Resveratrol beim Menschen erhöhen .

Modulation der Probenecid-Acyl-Glucuronidierung

Die Verbindung wurde hinsichtlich ihrer Rolle bei der Modulation der Probenecid-Acyl-Glucuronidierung in der menschlichen Leber untersucht . Das Gleichgewicht der Aktivitäten der Enzyme, die für die Probenecid-Acyl-Glucuronidierung und die Deglucuronidierung von Probenecid-Acyl-beta-D-Glucuronid verantwortlich sind, ist wichtig für die Bildung von Probenecid-Acyl-beta-D-Glucuronid, das mit unerwünschten Reaktionen in Verbindung gebracht werden kann, die nach der Verabreichung von Probenecid beobachtet werden .

Mediator von arzneimittelbedingten Toxizitäten

Acyl-Glucuronide, einschließlich Probenecid-Acyl-beta-D-Glucuronid, wurden als potenzielle Mediatoren arzneimittelbedingter Toxizitäten untersucht . Diese reaktiven Arzneimittelkonjugate können biologische Moleküle, einschließlich Proteine, Lipide und Nukleinsäuren, kovalent modifizieren .

Rolle im Arzneimittelstoffwechsel

This compound spielt eine bedeutende Rolle im Metabolismus von Arzneimitteln, die Carbonsäure enthalten, sowohl bei Tieren als auch beim Menschen . Es zirkuliert oft im Plasma, bevor es im Urin und in der Galle ausgeschieden wird .

Potenzielle pharmakologische Strategie

Probenecid, die Muttersubstanz von this compound, wurde als potenzielle pharmakologische Strategie diskutiert, um in die Neurodegeneration als Ergebnis von Neuroinflammation einzugreifen .

Rolle bei Arzneimittelentdeckung und Lead-Optimierungsprogrammen

Die Untersuchung von Acyl-Glucuroniden, einschließlich Probenecid-Acyl-beta-D-Glucuronid, hat zur Entwicklung von De-Risking-Strategien geführt, um die Wahrscheinlichkeit einer Acyl-Glucuronid-vermittelten Toxizität in Arzneimittelentdeckungs- und Lead-Optimierungsprogrammen zu minimieren

Wirkmechanismus

Target of Action

Probenecid, the parent compound of Probenecid Glucuronide, primarily targets the renal tubular transport system . It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This action is particularly significant in the treatment of conditions like gouty arthritis and hyperuricemia .

Mode of Action

Probenecid inhibits the tubular reabsorption of urate, leading to increased urinary excretion of uric acid and decreased serum urate levels . It achieves this by competitively inhibiting organic anion transporters, which are responsible for the excretion of organic agents .

Biochemical Pathways

Probenecid is metabolized by glucuronide conjugation and oxidation of its alkyl side chains . The glucuronide conjugate, Probenecid Glucuronide, is formed in the kidney during its passage of the tubule . This glucuronidation process is a key pathway in the metabolism of carboxylic acid-containing drugs .

Pharmacokinetics

The absorption of Probenecid is essentially complete following oral administration . It is extensively metabolized by glucuronide conjugation and oxidation of the alkyl side chains . The half-life of Probenecid in plasma is dose-dependent, ranging from 4 to 12 hours . The renal clearance of Probenecid remains constant . The protein binding of Probenecid Glucuronide in vitro is 75% .

Result of Action

The primary result of Probenecid’s action is the reduction of serum uric acid concentrations in chronic gouty arthritis and tophaceous gout in patients with frequent disabling gout attacks . It has also been effectively used to promote uric acid excretion in hyperuricemia secondary to the administration of thiazide and related diuretics .

Action Environment

The action of Probenecid and its glucuronide metabolite is influenced by the renal environment. The formation of Probenecid Glucuronide occurs in the kidney during its passage of the tubule . The renal excretion rate of Probenecid Glucuronide shows a plateau value with acidic urine pH . This suggests that the renal environment and urinary pH can influence the action, efficacy, and stability of Probenecid Glucuronide.

Biochemische Analyse

Biochemical Properties

Probenecid Glucuronide is a product of phase II metabolism, specifically glucuronidation, catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs) . This metabolite interacts with various enzymes and proteins, including organic anion transporters (OATs and OATPs), which mediate its uptake into the liver and kidney . It also interacts with efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), which mediate its expulsion into bile, urine, and the intestinal lumen .

Cellular Effects

Probenecid Glucuronide can influence cell function through its interactions with these transport proteins. For instance, it can affect cell signaling pathways related to the transport of organic anions

Molecular Mechanism

The molecular mechanism of action of Probenecid Glucuronide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a glucuronide conjugate, it exhibits a degree of electrophilicity, allowing it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . This can lead to changes in the function of these molecules and potentially influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Probenecid Glucuronide can change over time. For instance, its stability in plasma is pH-dependent, declining to 10% of the original value within 6 hours at pH 7.4 . This suggests that the compound may degrade over time, potentially influencing its long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Probenecid Glucuronide can vary with different dosages. For instance, in a mouse model of peripartum cardiomyopathy, treatment with Probenecid led to improved outcomes, suggesting a dose-dependent effect . The specific effects of different dosages of Probenecid Glucuronide in animal models have not been extensively studied.

Metabolic Pathways

Probenecid Glucuronide is involved in the metabolic pathway of glucuronidation, a major phase II metabolic reaction . This pathway involves the addition of a glucuronic acid group to Probenecid, facilitated by UGT enzymes . The resulting glucuronide conjugate can then interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Probenecid Glucuronide is transported and distributed within cells and tissues via various transport proteins. Uptake transporters, such as OATs and OATPs, mediate its uptake into the liver and kidney . Efflux transporters, such as MRPs and BCRP, mediate its expulsion into bile, urine, and the intestinal lumen . These transport processes can influence the localization and accumulation of Probenecid Glucuronide within cells and tissues.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO10S/c1-3-9-20(10-4-2)31(27,28)12-7-5-11(6-8-12)18(26)30-19-15(23)13(21)14(22)16(29-19)17(24)25/h5-8,13-16,19,21-23H,3-4,9-10H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOGRYWIYJNLDE-NAHJCDBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955588 | |

| Record name | 1-O-[4-(Dipropylsulfamoyl)benzoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34017-15-7 | |

| Record name | Probenecid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034017157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[4-(Dipropylsulfamoyl)benzoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is probenecid glucuronide formed, and what is its metabolic fate?

A: Probenecid undergoes glucuronidation primarily in the kidneys, a process catalyzed by UDP-glucuronosyltransferases (UGTs). [] This reaction conjugates glucuronic acid to probenecid, forming probenecid glucuronide. Interestingly, this metabolic pathway exhibits capacity-limited kinetics in humans, meaning the rate of glucuronidation plateaus at higher probenecid concentrations. [, ] Further studies revealed substantial interindividual variability in this capacity-limited renal glucuronidation. [] Following formation, probenecid glucuronide can undergo several processes, including acyl migration, hydrolysis, and covalent binding to proteins. []

Q2: What is acyl migration, and why is it significant in the context of probenecid glucuronide?

A: Acyl migration refers to the intramolecular transfer of the acyl group within the glucuronide molecule. In the case of probenecid glucuronide, this process leads to the formation of 2-, 3-, and 4-acyl isomers, each existing in both alpha and beta anomeric forms. [] This isomerization is significant because it can alter the compound's reactivity and binding affinity to proteins, potentially influencing its pharmacological and toxicological profile.

Q3: How does probenecid glucuronide interact with proteins, and what are the implications of this interaction?

A: Probenecid glucuronide demonstrates rapid and significant covalent binding to plasma proteins, primarily through the Schiff's base mechanism. [] This interaction could be a contributing factor to the immunologically-mediated adverse effects occasionally observed with probenecid. [] The formation of probenecid glucuronide-protein adducts may trigger an immune response, leading to hypersensitivity reactions.

Q4: How does the reactivity of probenecid glucuronide compare to other drug acyl glucuronides?

A: Research indicates that probenecid glucuronide is significantly more susceptible to acyl migration and hydrolysis than other known drug acyl glucuronides under physiological conditions. [] This heightened reactivity, coupled with its propensity to bind to plasma proteins, underscores the importance of understanding its metabolic fate and potential for adverse reactions.

Q5: What analytical methods are employed to study probenecid and its metabolites?

A: Various analytical techniques are utilized to investigate probenecid and its metabolites, including gas chromatography (GC) [] and high-pressure liquid chromatography (HPLC). [] These methods facilitate the separation, identification, and quantification of probenecid and its metabolites in biological samples, enabling researchers to track their formation, distribution, and elimination.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[IMINOBIS(METHYLENE)]BISPHENOL](/img/structure/B23817.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)